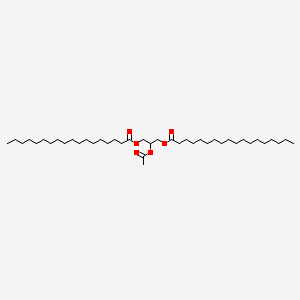

Glyceryl 2-acetate distearate

Description

Glyceryl 2-acetate distearate (G2ADS) is a glyceryl ester derivative combining two stearic acid groups and one acetyl group on the glycerol backbone. Such compounds are typically used in pharmaceuticals, cosmetics, and food industries for their emulsifying and texturizing capabilities .

Properties

CAS No. |

58546-09-1 |

|---|---|

Molecular Formula |

C41H78O6 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

(2-acetyloxy-3-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-36-39(47-38(3)42)37-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |

InChI Key |

ZQHGGAYMGJINGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves heating glycerol with stearic acid and acetic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by transesterification of hydrogenated oils with glycerol in the presence of a catalyst, such as sodium stearate, under vacuum pressure and controlled temperature conditions (220-260°C) . The reaction mixture is then subjected to quenching and purification processes to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Glyceryl 2-acetate distearate undergoes various chemical reactions, including:

Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form other esters and glycerides.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed:

Hydrolysis: Glycerol, stearic acid, and acetic acid.

Oxidation: Carboxylic acids and other oxidation products.

Esterification: Various esters and glycerides.

Scientific Research Applications

Glyceryl 2-acetate distearate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of glyceryl 2-acetate distearate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. It acts by reducing the surface tension between oil and water phases, thereby stabilizing emulsions . In pharmaceutical applications, it helps in the controlled release of active ingredients by forming a matrix that regulates the release rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related glyceryl esters, including glyceryl monostearate (GMS), glyceryl distearate (GDS), glyceryl tristearate (GTS), and acetoglycerides.

Chemical Structure and Functional Groups

| Compound | Ester Groups | Key Functional Properties |

|---|---|---|

| Glyceryl 2-acetate distearate | 2 stearate, 1 acetate | Dual hydrophilicity-lipophilicity balance |

| Glyceryl monostearate (GMS) | 1 stearate, 2 hydroxyl | Emulsifier, stabilizer, low irritation |

| Glyceryl distearate (GDS) | 2 stearate, 1 hydroxyl | High melting point, rigid texture |

| Glyceryl tristearate (GTS) | 3 stearate | Fully lipophilic, solid at room temperature |

| 2,3-Dihydroxypropyl acetate | 1 acetate, 2 hydroxyl | Hydrophilic, plasticizer potential |

- G2ADS : The acetate group at position 2 may enhance compatibility with polar solvents compared to GDS, while retaining the stabilizing effects of stearate chains .

- GMS vs. GDS : GMS is widely used in creams and food emulsions due to its balanced HLB (Hydrophilic-Lipophilic Balance), whereas GDS provides firmer textures in stick formulations (e.g., deodorants) .

Q & A

Basic Research Questions

Q. What established synthesis routes are available for Glyceryl distearate, and how can researchers verify the compound’s purity and structural fidelity?

- Methodology : Glyceryl distearate is synthesized via esterification of glycerol with stearic acid, often catalyzed by acids (e.g., sulfuric acid) or lipases. Post-synthesis, purification involves solvent recrystallization or column chromatography. Structural validation employs nuclear magnetic resonance (NMR) to confirm ester linkages and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants. Mass spectrometry (MS) further confirms molecular weight (C₃₉H₇₆O₅, 625.02 g/mol) . Purity assessment includes melting point determination (50–60°C) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How is Glyceryl distearate characterized in terms of its physicochemical properties, and what techniques are critical for regulatory compliance?

- Methodology : Key properties include hydrophile-lipophile balance (HLB = 2), density (0.9 g/cm³), and thermal stability. Techniques like X-ray diffraction (XRD) identify crystalline phases, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups. Pharmacopeial standards (e.g., USP-NF) require tests for acid value, saponification value, and heavy metal content, aligning with methods in Pharmacopeial Forum .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for Glyceryl distearate across different solvent systems?

- Methodology : Discrepancies in solubility (e.g., undetermined solubility in water ) necessitate systematic studies using phase solubility analysis. Variables include solvent polarity (e.g., ethanol, chloroform), temperature, and pH. Researchers should employ Hansen solubility parameters and cloud-point titration to map solubility profiles. Conflicting results may arise from polymorphic forms, requiring parallel studies with controlled crystallization conditions .

Q. What experimental designs are optimal for evaluating Glyceryl distearate’s compatibility with high-temperature processing in solid dosage formulations?

- Methodology : Thermal degradation studies use thermogravimetric analysis (TGA) to assess stability up to 200°C. Accelerated stability testing (40°C/75% RH) monitors changes in melting behavior and chemical integrity via DSC and HPLC. Compatibility with excipients (e.g., hydroxypropyl methylcellulose) is tested using binary mixture studies, with degradation products identified via LC-MS .

Q. How does polymorphic behavior impact Glyceryl distearate’s emulsification efficiency, and how can this be controlled during formulation?

- Methodology : Polymorphs (α, β, β’ phases) alter melting points and HLB, affecting emulsion stability. Researchers use XRD and DSC to correlate polymorphic form with emulsification capacity (e.g., oil-in-water vs. water-in-oil). Crystallization conditions (cooling rate, solvents) are optimized using design of experiments (DoE) to favor the desired polymorph .

Q. What strategies mitigate batch-to-batch variability in Glyceryl distearate synthesis for reproducible excipient performance?

- Methodology : Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Quality-by-design (QbD) approaches identify critical process parameters (e.g., catalyst concentration, reaction time). Multivariate analysis (e.g., PCA) correlates raw material purity (stearic acid grade) with final product consistency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.